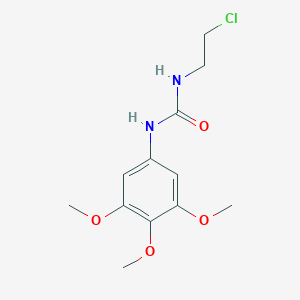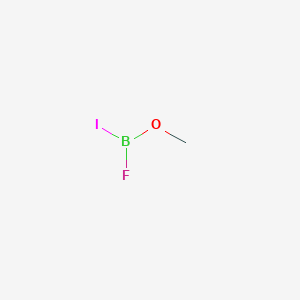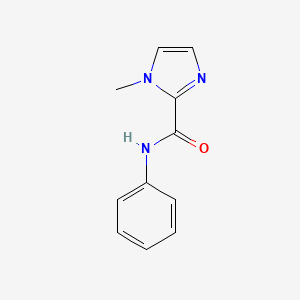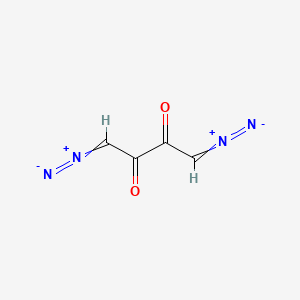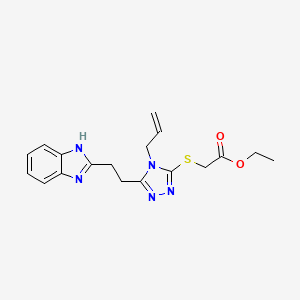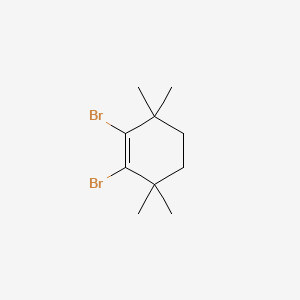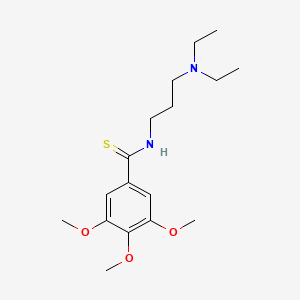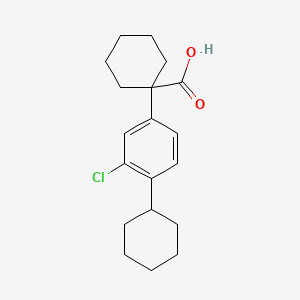
1-(3-Chloro-4-cyclohexylphenyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-cyclohexylphenyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C19H25ClO2. This compound is characterized by a cyclohexane ring substituted with a chlorophenyl group and a carboxylic acid group. It is a white solid at room temperature and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-cyclohexylphenyl)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Cyclohexyl Substitution: The chlorophenyl intermediate is then subjected to a Friedel-Crafts alkylation reaction with cyclohexane to introduce the cyclohexyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloro-4-cyclohexylphenyl)cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are commonly used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-cyclohexylphenyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-cyclohexylphenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarboxylic acid: A simpler analog with only a carboxylic acid group attached to the cyclohexane ring.
3-Chlorophenylacetic acid: Contains a chlorophenyl group but lacks the cyclohexyl substitution.
Cyclohexylbenzoic acid: Similar structure but with a benzoic acid group instead of a cyclohexanecarboxylic acid group.
Uniqueness: 1-(3-Chloro-4-cyclohexylphenyl)cyclohexanecarboxylic acid is unique due to the combination of a chlorophenyl group, a cyclohexyl group, and a carboxylic acid group. This unique structure imparts specific chemical and physical properties that make it valuable in various applications.
Eigenschaften
CAS-Nummer |
41315-18-8 |
|---|---|
Molekularformel |
C19H25ClO2 |
Molekulargewicht |
320.9 g/mol |
IUPAC-Name |
1-(3-chloro-4-cyclohexylphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H25ClO2/c20-17-13-15(19(18(21)22)11-5-2-6-12-19)9-10-16(17)14-7-3-1-4-8-14/h9-10,13-14H,1-8,11-12H2,(H,21,22) |
InChI-Schlüssel |
IFWUDZLEHZDKDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C3(CCCCC3)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


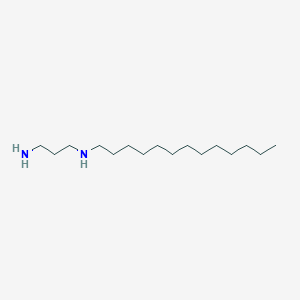

![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
